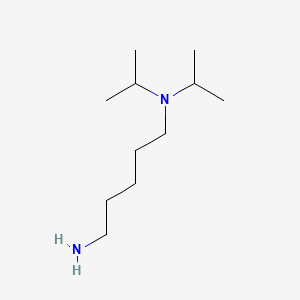

5-(Diisopropylamino)amylamine

描述

Overview of its Significance in Chemical and Biological Sciences

The primary significance of 5-(Diisopropylamino)amylamine in the scientific community appears to be centered on its utility as a chemical intermediate and, more specifically, as a derivatizing agent in sensitive analytical techniques. Its structural features, namely the presence of two amine groups, allow it to react with other molecules to enhance their detectability and separation in methods like liquid chromatography-mass spectrometry (LC-MS).

In the biological sciences, this compound has been associated with the analysis of bile acids. A 2022 study on bile acid synthesis regulation listed this compound (DIAAA) as a purchased reagent alongside other compounds used in this area of research. rsc.org While the precise role in this specific study is not detailed in the available abstracts, the context strongly suggests its use as a derivatizing agent to improve the analytical detection of bile acids, which are crucial molecules in digestion and metabolic signaling. rsc.orgresearchgate.netresearchgate.net The use of derivatizing agents is a common practice in LC-MS analysis of bile acids to enhance ionization efficiency and achieve better sensitivity. nih.govnih.govrestek.com

Historical Context and Evolution of Research on this compound

The historical footprint of this compound in academic literature is not extensive, suggesting it is a compound with a relatively specialized and perhaps more recent history of application. Early research on similar diamines, such as N,N-diisopropylethylenediamine, indicates that their synthesis and application have been of interest for several decades, particularly as intermediates in the production of pharmaceuticals. google.com For instance, methods for synthesizing N,N-diisopropylethylenediamine have been developed through processes like the Gabriel synthesis and ammonolysis of N,N-diisopropylaminoethyl chloride hydrochloride. google.com

Current Research Landscape and Emerging Trends

The current research landscape for this compound appears to be concentrated in the field of bioanalysis. Its inclusion as a reagent in a study on the prebiotic effects of kaempferol (B1673270) on bile acid metabolism, published in Food Science & Nutrition in 2025, highlights its relevance in contemporary metabolic research. researchgate.netresearchgate.net The study aimed to understand the interplay between the flavonoid kaempferol, bile acids, and gut microbiota. researchgate.netresearchgate.net The use of a specialized diamine like this compound in this context suggests a trend towards employing sophisticated analytical tools to unravel complex biological pathways.

Emerging trends may see the expanded use of this compound and similar diamines as derivatizing agents for other classes of carboxylic acids and biomolecules in metabolomics and clinical diagnostics. The demand for highly sensitive and specific analytical methods is a driving force in these fields, and tailored derivatizing agents are key to meeting this demand. nih.govnih.gov

Furthermore, the general interest in developing novel polymers with specific properties could lead to future investigations into the use of this compound as a monomer or cross-linking agent, leveraging its unique di-isopropyl substituted tertiary amine. rsc.orgnih.gov

Structure

3D Structure

属性

IUPAC Name |

N',N'-di(propan-2-yl)pentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H26N2/c1-10(2)13(11(3)4)9-7-5-6-8-12/h10-11H,5-9,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFBCEXYFFKMEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCCCCN)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H26N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90396449 | |

| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

209803-40-7 | |

| Record name | N1,N1-Bis(1-methylethyl)-1,5-pentanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=209803-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(DIISOPROPYLAMINO)AMYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90396449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Diisopropylamino Amylamine

Synthetic Pathways and Advanced Preparations

The construction of 5-(Diisopropylamino)amylamine can be envisioned through several strategic disconnections. The most logical and commonly employed methods for creating such secondary and primary amine functionalities within the same molecule involve either reductive amination or direct alkylation of a suitable precursor.

Strategic Approaches to this compound Synthesis

Two primary retrosynthetic analyses guide the potential synthesis of this compound:

Reductive Amination: This is a powerful and widely used method for forming carbon-nitrogen bonds. organicreactions.orgucla.edu The synthesis would involve the reaction of a carbonyl compound with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine. ucla.edu For the synthesis of this compound, a key strategy would be the reductive amination of a protected 5-aminopentanal (B1222117) with diisopropylamine (B44863). The protecting group on the primary amine would be crucial to prevent self-condensation or polymerization and would be removed in a subsequent step. Alternatively, a more direct approach, though potentially less selective, could involve the reaction of glutaraldehyde (B144438) with an excess of diisopropylamine under reductive conditions, aiming for mono-substitution, followed by amination of the remaining aldehyde group.

N-Alkylation of a Diamine Precursor: Another viable route is the direct alkylation of a primary diamine. In this case, 1,5-diaminopentane (cadaverine) would serve as the starting material. nih.gov The challenge in this approach lies in achieving selective di-isopropylation on only one of the two primary amino groups. This can often be controlled by using a stoichiometric amount of the alkylating agent, such as 2-iodopropane (B156323) or 2-bromopropane, and carefully controlling reaction conditions to minimize over-alkylation to the tertiary amine or quaternization. youtube.com The use of a large excess of the diamine can also favor mono-alkylation.

Catalytic Systems in this compound Synthesis

The efficiency and selectivity of the aforementioned synthetic strategies can be significantly enhanced by the use of appropriate catalytic systems. These catalysts can play roles in activating substrates, facilitating bond formation, and promoting the desired chemical transformations under milder conditions.

Magnesium iodide is a versatile Lewis acid that can be employed in various organic transformations. While direct literature on its use for the synthesis of this compound is scarce, its properties suggest potential applications. In the context of the proposed synthetic routes, MgI₂ could function as a catalyst in several ways. For instance, in reductive amination, Lewis acids are often used to activate the carbonyl group, making it more susceptible to nucleophilic attack by the amine. organicreactions.org Furthermore, MgI₂ has been shown to be an effective additive in iridium-catalyzed additions of silylacetylenes to imines, highlighting its ability to participate in reactions involving imine intermediates.

| Potential Role of MgI₂ | Synthetic Step | Plausible Mechanism |

| Carbonyl Activation | Reductive Amination | Coordination of Mg²⁺ to the carbonyl oxygen, increasing its electrophilicity. |

| Imine Activation | Reductive Amination | Coordination to the imine nitrogen, facilitating hydride attack during reduction. |

Zinc chloride is another common and effective Lewis acid catalyst in organic synthesis. Its use in N-alkylation and reductive amination reactions is well-documented. chemicalbook.comscielo.brorganic-chemistry.org In a potential synthesis of this compound via reductive amination, ZnCl₂ can be added to improve yields, particularly for less reactive substrates. chemgenes.com It can activate the carbonyl group towards imine formation. chemicalbook.com In the context of direct alkylation, zinc catalysts have been shown to be effective for the N-alkylation of amines with alcohols, proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. chemicalbook.comorganic-chemistry.org While this is typically with alcohols as alkylating agents, the underlying principle of activating substrates for C-N bond formation is relevant. A patent for the production of N,N-diisopropyl ethanolamine (B43304) mentions the use of zinc chloride as a catalyst. google.com

| Catalyst | Reaction Type | Substrates | Key Features |

| ZnCl₂ | Reductive Amination | Aldehydes/Ketones, Amines | Lewis acid catalysis, improves yields for less reactive substrates. chemgenes.com |

| Zn(II)-complex | N-Alkylation | Amines, Alcohols | Eco-friendly, wide functional group tolerance. chemicalbook.comscielo.br |

Potassium hydroxide (B78521) is a strong base that can also function as a catalyst in certain organic reactions. In the context of N-alkylation, KOH can act as a base to deprotonate the amine, increasing its nucleophilicity for subsequent reaction with an alkyl halide. nih.gov This would be particularly relevant for the synthesis of this compound via the alkylation of 1,5-diaminopentane. Additionally, KOH has been used as a catalyst in the synthesis of Schiff bases, which are imine intermediates in reductive amination. nih.gov Patents related to the synthesis of similar amino compounds, such as N,N-diisopropyl ethanolamine, have also listed potassium hydroxide as a catalyst. google.com

| Function of KOH | Synthetic Step | Mechanism |

| Base | N-Alkylation | Deprotonation of the primary amine of 1,5-diaminopentane. |

| Catalyst | Imine Formation | May facilitate the dehydration step in the formation of the imine intermediate. |

Triethylamine (B128534) (Et₃N or TEA) is a widely used organic base in a vast array of chemical reactions. sigmaaldrich.com Its primary role is typically as a proton scavenger to neutralize acidic byproducts formed during a reaction. In the context of synthesizing this compound, particularly through an alkylation route with an isopropyl halide, TEA would be essential to quench the hydrogen halide (e.g., HI or HBr) generated, driving the reaction to completion and preventing the protonation of the amine reactants. While not a catalyst in the strictest sense as it is consumed in the reaction, its presence is often critical for the success of such transformations. In some reductive amination protocols, an acid catalyst is used to promote imine formation, and a base like TEA might be used in the workup or to control the pH. youtube.com

| Reagent | Typical Role | Relevant Reaction |

| Triethylamine (TEA) | Acid Scavenger | N-Alkylation of amines with alkyl halides. |

| Triethylamine (TEA) | Base | pH adjustment in workup procedures. |

HATU and HOBt as Coupling Reagents

In the realm of chemical transformations involving this compound, its primary amine functionality makes it a suitable candidate for amide bond formation. The use of coupling reagents is essential to facilitate this reaction, particularly when dealing with less reactive carboxylic acids or to minimize side reactions. Among the vast array of modern coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOBt (Hydroxybenzotriazole) are frequently employed due to their high efficiency and ability to suppress racemization.

The general mechanism for an amide coupling reaction using HATU and HOBt with this compound would proceed as follows:

Activation of the Carboxylic Acid: The carboxylic acid reacts with HATU in the presence of a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to form a highly reactive O-acylisourea intermediate.

Formation of the Active Ester: This intermediate readily reacts with HOBt to form an active ester. This step is crucial as the HOBt ester is more stable than the O-acylisourea intermediate but still highly reactive towards amines.

Nucleophilic Attack: The primary amine group of this compound then acts as a nucleophile, attacking the carbonyl carbon of the active ester.

Amide Bond Formation: This attack leads to the formation of a tetrahedral intermediate which subsequently collapses to form the desired amide and releases HOBt.

The presence of the bulky diisopropylamino group on the other end of the carbon chain is not expected to significantly hinder the reactivity of the primary amine in this context, as it is sufficiently removed from the reaction center.

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by the presence of its two distinct amine functional groups. The primary amine is a good nucleophile and is also basic, while the tertiary amine is basic but sterically hindered, making it a poorer nucleophile. This difference in reactivity allows for selective derivatization.

The primary amine can readily undergo a variety of reactions, including:

Acylation: As discussed, it can react with carboxylic acids, acid chlorides, or acid anhydrides to form amides.

Alkylation: It can be alkylated using alkyl halides to form secondary and tertiary amines.

Schiff Base Formation: It can react with aldehydes and ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Sulfonylation: It can react with sulfonyl chlorides to form sulfonamides.

The tertiary amine, being less reactive as a nucleophile due to steric hindrance from the isopropyl groups, will primarily exhibit basic properties. It can be protonated by acids to form an ammonium (B1175870) salt. Under forcing conditions, it could potentially undergo quaternization with highly reactive alkylating agents.

This differential reactivity allows for a range of derivatization strategies. For instance, the primary amine can be selectively protected, allowing for subsequent reactions at another site if a more complex molecule is being synthesized. Following the desired transformations, the protecting group can be removed to regenerate the primary amine for further modification.

Potential Derivatization Reactions of this compound

| Reagent | Reaction Type | Expected Product |

|---|---|---|

| Acetic Anhydride | Acylation | N-(5-(diisopropylamino)pentyl)acetamide |

| Benzoyl Chloride | Acylation | N-(5-(diisopropylamino)pentyl)benzamide |

| Methyl Iodide | Alkylation | N-(5-(diisopropylamino)pentyl)-N-methylamine (and further alkylated products) |

| Benzaldehyde | Schiff Base Formation | (E)-N-benzylidene-5-(diisopropylamino)pentan-1-amine |

This table outlines potential derivatization reactions based on the known reactivity of primary amines. The specific conditions for each reaction would need to be optimized.

Oxidation Reactions of the Primary Amine Group

The primary amine group of this compound is susceptible to oxidation, a fundamental transformation in organic synthesis that can lead to the formation of imines and nitriles. This process involves the removal of hydrogen atoms from the amine, often facilitated by a variety of oxidizing agents.

Formation of Imines

The oxidation of primary amines can initially yield imines, which are compounds containing a carbon-nitrogen double bond. This transformation is a crucial step in many synthetic pathways. The formation of an imine from a primary amine like this compound typically proceeds through an intermediate that can then be further oxidized. thieme-connect.com The reaction of a primary amine with an aldehyde or ketone can also lead to the formation of an imine, a reaction that is often reversible and acid-catalyzed. libretexts.org The pH must be carefully controlled, as high pH prevents the necessary protonation of the intermediate, while low pH leads to the non-nucleophilic protonated amine. libretexts.org

Formation of Nitriles

Further oxidation of the intermediate imine can lead to the formation of a nitrile, a compound containing a carbon-nitrogen triple bond. thieme-connect.com The conversion of primary amines to nitriles is a valuable synthetic tool, and various methods, including those using transition-metal catalysts, have been developed to achieve this transformation efficiently. thieme-connect.combohrium.com These catalytic methods are often favored due to their high selectivity and minimal waste production. thieme-connect.com

Common Oxidizing Agents (e.g., KMnO4, H2O2)

A variety of oxidizing agents can be employed for the oxidation of primary amines. While specific examples for this compound are not detailed in the provided search results, general principles of amine oxidation can be applied.

Potassium permanganate (B83412) (KMnO4): A strong oxidizing agent capable of oxidizing primary amines.

Hydrogen peroxide (H2O2): A greener oxidizing agent that can be used, often in the presence of a catalyst.

Dess–Martin periodinane and Swern oxidation: These are milder oxidation protocols that can offer greater selectivity and functional-group tolerance. thieme-connect.com

Transition-metal catalysts: Homogeneous catalysts, such as those based on ruthenium, can promote the dehydrogenative oxidation of primary amines to nitriles without the need for external chemical oxidants. thieme-connect.combohrium.com

Electrochemical oxidation: This method offers a sustainable pathway for the oxidation of amines to nitriles and imines. acs.org

| Oxidizing Agent/Method | Product(s) | Notes |

| Mild Oxidants | Imines | Intermediate in the oxidation to nitriles. thieme-connect.com |

| Strong Oxidants/Catalysts | Nitriles | Can be formed through further oxidation of imines. thieme-connect.combohrium.com |

| Electrochemical Oxidation | Imines, Nitriles | A sustainable approach to amine oxidation. acs.org |

Reduction Reactions to Form Secondary Amines

The primary amine group of this compound can be converted to a secondary amine through reductive amination. This process involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine. youtube.comnih.govorganic-chemistry.org

Reducing Agents (e.g., LiAlH4, NaBH4)

Several reducing agents are commonly used for the reduction of imines to amines.

Lithium aluminum hydride (LiAlH4): A powerful reducing agent capable of reducing amides and imines to amines. youtube.comlibretexts.org

Sodium borohydride (B1222165) (NaBH4): A milder reducing agent that is also effective for the reduction of imines. youtube.com

Sodium cyanoborohydride (NaBH3CN): A selective reducing agent often used in reductive amination reactions because it is less reactive towards carbonyl groups than imines. nih.govlibretexts.org

Catalytic Hydrogenation: Hydrogen gas with a metal catalyst can also be used for the reduction of imines. organic-chemistry.org

| Reducing Agent | Substrate | Product |

| LiAlH4 | Imine, Amide | Amine youtube.comlibretexts.org |

| NaBH4 | Imine | Amine youtube.com |

| NaBH3CN | Imine | Amine nih.govlibretexts.org |

Nucleophilic Substitution Reactions of Amine Groups

The lone pair of electrons on the nitrogen atoms of this compound makes both the primary and tertiary amine groups nucleophilic. libretexts.orgchemistryguru.com.sg This property allows them to participate in nucleophilic substitution reactions, where they attack an electron-deficient center, displacing a leaving group.

The primary amine can react with alkyl halides to form secondary amines. However, this direct alkylation can be difficult to control and often leads to a mixture of products, including the formation of tertiary amines and quaternary ammonium salts, as the newly formed secondary amine is also nucleophilic. libretexts.orglibretexts.org

The tertiary amine group, being sterically hindered by the two isopropyl groups, is less reactive in nucleophilic substitution reactions compared to the primary amine. wikipedia.org However, it can still undergo reactions such as alkylation to form a quaternary ammonium salt. libretexts.org

Reactions with Alkyl Halides

The primary amine of this compound functions as a nucleophile and can react with alkyl halides (R-X, where R is an alkyl group and X is a halogen) in a process known as N-alkylation. In this reaction, the lone pair of electrons on the primary nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a secondary amine.

This reaction is a standard method for forming C-N bonds. To prevent the formation of byproduct salts from the reaction of the generated hydrogen halide (HX) with the starting amine, a base is often added to neutralize the acid. In some cases, the amine itself can act as the base, requiring at least two equivalents of the amine for the reaction to proceed to completion. The alkylation of aromatic and heteroaromatic amines, which are generally less nucleophilic than aliphatic amines like this compound, may require more reactive halides or the use of metal catalysts to proceed efficiently. semanticscholar.org For instance, lithioamines, formed by treating an amine with n-butyllithium, react readily with alkyl halides. semanticscholar.orgresearchgate.net

Reactions with Acyl Chlorides

This compound reacts readily with acyl chlorides (R-COCl) to form N-substituted amides. This reaction is a classic example of nucleophilic acyl substitution. masterorganicchemistry.com The primary amine group attacks the highly electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk This addition is followed by the elimination of a chloride ion and a proton from the nitrogen, resulting in the formation of a stable amide bond. chemguide.co.ukchemguide.co.uk

The reaction is typically rapid and often exothermic. chemguide.co.uk A key byproduct of this reaction is hydrogen chloride (HCl) gas, which will readily react with any available basic amine to form an ammonium chloride salt. chemguide.co.uk To ensure the reaction goes to completion and to avoid consuming the primary amine reactant, an external non-nucleophilic base, such as triethylamine or pyridine, is commonly added to the reaction mixture to scavenge the generated HCl. reddit.com Reactions are often conducted at low temperatures (e.g., 0 °C) to control the reaction rate and minimize side products. researchgate.net

Formation of Substituted Amines and Amides

The reactions of this compound with alkyl halides and acyl chlorides are fundamental transformations that yield more complex substituted amines and amides, respectively. libretexts.org These products can serve as intermediates in the synthesis of more elaborate molecules in medicinal chemistry and materials science.

Substituted Amines: The N-alkylation with alkyl halides produces secondary amines, where the substituent is determined by the specific alkyl halide used.

Amides: The N-acylation with acyl chlorides produces stable, N-substituted amides. Amides are a crucial functional group found in countless biologically active molecules, including proteins and pharmaceuticals. nih.gov The reaction of amines with acyl chlorides is one of the most effective and widely used methods for amide bond formation. masterorganicchemistry.com

The following table summarizes these key transformations.

Table 1: Summary of Key Reactions

| Reactant | Functional Group | Product Class | Reaction Type |

| Alkyl Halide (R-X) | Primary Amine | Secondary Amine | Nucleophilic Substitution (N-Alkylation) |

| Acyl Chloride (R-COCl) | Primary Amine | N-Substituted Amide | Nucleophilic Acyl Substitution |

Derivatization for Analytical Applications

In the field of analytical chemistry, particularly in metabolomics and pharmacokinetic studies, the detection of certain classes of molecules can be challenging due to their low ionization efficiency or poor chromatographic retention. Chemical derivatization is a technique used to modify an analyte to improve its detectability. thermofisher.comresearchgate.net this compound, often abbreviated as DIAAA, has emerged as a highly effective derivatization reagent for analytes containing carboxylic acid groups, such as fatty acids. nih.gov

Enhancement of Mass Spectrometry Sensitivity

A primary goal of derivatization is to increase the sensitivity of detection by mass spectrometry (MS). nih.gov DIAAA is particularly effective for this purpose when analyzing carboxyl-containing metabolites. The primary amine of DIAAA reacts with the carboxylic acid group of a metabolite (in the presence of a coupling agent) to form an amide bond. The resulting derivative now contains the diisopropylamino group, which has a high proton affinity.

In positive-ion electrospray ionization mass spectrometry (+ESI-MS), this tertiary amine group is easily protonated, leading to a stable and abundant [M+H]⁺ ion. This significantly enhances the ionization efficiency and, consequently, the signal intensity of the analyte. nih.gov In a comparison study, DIAAA proved to be an excellent choice for the derivatization of multiple carboxyl-containing metabolites, including short-chain and long-chain fatty acids, leading to enhanced ionization and allowing for their simultaneous determination by Ultra-High-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF/MS). nih.gov Derivatization with similar amine-containing reagents has been shown to increase sensitivity by orders of magnitude compared to non-derivatized methods. nih.govnih.gov

Polarity-Tuning Derivatization

Derivatization with DIAAA is a form of polarity-tuning, a strategy to chemically modify an analyte to alter its polarity for improved analytical performance. thermofisher.com Many endogenous metabolites, such as short-chain fatty acids, are highly polar. This high polarity makes them challenging to analyze using reversed-phase liquid chromatography (RPLC), where they are often poorly retained on the non-polar stationary phase.

Impact on Hydrophobicity and Hydrophilicity of Metabolites

The reduction in polarity achieved through derivatization with DIAAA directly translates to an increase in the hydrophobicity of the metabolite. The introduction of the eleven-carbon, branched alkyl chain of the DIAAA tag makes the resulting derivative significantly less hydrophilic and more hydrophobic (lipophilic) than the original carboxylic acid. sigmaaldrich.com

This increased hydrophobicity leads to stronger interaction with the non-polar C18 stationary phase commonly used in RPLC. The practical consequence is improved retention, better peak shape, and enhanced separation from other sample components. nih.gov This allows for the effective separation and quantification of various metabolites, such as short-chain and long-chain fatty acids, that would otherwise be difficult to resolve. nih.gov This approach of using an ion-pairing amine reagent in conjunction with RPLC has proven effective for increasing the retention of a variety of acidic metabolites. nih.gov

Application in Carboxyl-Containing Metabolite (CCM) Analysis

The analysis of carboxyl-containing metabolites (CCMs) is crucial for understanding various physiological and pathological processes, as these molecules are central to numerous metabolic pathways. However, the diverse polarity and structural similarity of CCMs, coupled with their often poor ionization efficiency in mass spectrometry, present significant analytical challenges. The use of this compound (DIAAA) as a derivatization agent has emerged as a powerful strategy to overcome these limitations, enabling comprehensive and sensitive profiling of CCMs in biological samples.

A key study demonstrated that derivatizing CCMs with this compound significantly enhances their detection by liquid chromatography-mass spectrometry (LC-MS). This method is based on the introduction of a tertiary amine group from DIAAA into the carboxyl group of the metabolites. This modification notPins the hydrophobicity of polar CCMs, such as amino acids and short-chain fatty acids (SCFAs), while increasing the hydrophilicity of less polar CCMs, like long-chain fatty acids (LCFAs) and bile acids. This "polarity-tuning" effect allows for remarkable separation efficiency in a single chromatographic run.

Research has shown that this derivatization technique can increase the sensitivity of LC-MS analysis by up to 2000-fold for certain CCMs. nih.gov This enhanced sensitivity is critical for detecting low-abundance metabolites that may serve as important biomarkers.

Detailed Research Findings

A seminal 2018 study published in Analytical Chemistry detailed a polarity-tuning derivatization-LC-MS approach using this compound for the comprehensive analysis of CCMs. acs.orgnih.gov The research highlighted the method's ability to facilitate the simultaneous determination of a wide range of CCMs. The derivatization procedure was found to be robust and effective for various classes of carboxyl-containing compounds.

The study successfully applied this methodology to investigate metabolic alterations in colorectal cancer. By analyzing serum samples, the researchers were able to identify a significant number of CCMs with altered levels in cancer patients compared to healthy controls. This underscores the potential of this analytical strategy in clinical metabolomics and biomarker discovery.

Subsequent research has further validated and applied this derivatization method. For instance, it has been employed in the metabolomic analysis of clinical poisoning by Aconitum alkaloids, where it enabled the identification of 32 altered metabolites, including hydroxyeicosatetraenoic acids (HETEs) and dicarboxylic acids, which were previously not associated with this type of toxicity. nih.govfrontiersin.org More recently, the method was used to study the metabolic changes in the synovial fluid of osteoarthritis patients, leading to the identification of potential biomarkers related to the therapeutic effects of sodium hyaluronate and mesenchymal stem cells. nih.gov

The following tables summarize the classes of metabolites analyzed and the specific findings from the key 2018 study on colorectal cancer.

Table 1: Classes of Carboxyl-Containing Metabolites Analyzed Using this compound Derivatization

| Metabolite Class | Examples |

| Amino Acids | Alanine, Leucine (B10760876), Phenylalanine |

| Short-Chain Fatty Acids (SCFAs) | Acetic Acid, Propionic Acid, Butyric Acid |

| Long-Chain Fatty Acids (LCFAs) | Palmitic Acid, Oleic Acid, Stearic Acid |

| Bile Acids | Cholic Acid, Deoxycholic Acid |

| Tricarboxylic Acid (TCA) Cycle Intermediates | Citric Acid, Succinic Acid, Malic Acid |

| Pyruvate Metabolism Intermediates | Pyruvic Acid, Lactic Acid |

Table 2: Summary of Findings from the Application of DIAAA Derivatization in Colorectal Cancer Metabolomics

| Parameter | Finding |

| Total CCMs Simultaneously Determined | 68 |

| Potential Biomarkers Identified in Colorectal Cancer | 52 |

| Key Metabolic Pathways Altered | Amino Acid Metabolism, TCA Cycle, Fatty Acid Metabolism, Pyruvate Metabolism, Gut Flora Metabolism |

Advanced Applications in Analytical Chemistry and Metabolomics

5-(Diisopropylamino)amylamine in Derivatization-Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolomics

Derivatization with this compound (DIAAA) is a pivotal strategy in LC-MS-based metabolomics for the analysis of otherwise challenging compounds. Carboxyl-containing metabolites (CCMs), including fatty acids, often exhibit poor ionization efficiency and chromatographic retention in typical reversed-phase LC-MS systems. By converting the acidic carboxyl group into a tertiary amine-containing amide, DIAAA derivatization imparts a readily protonated site. This "charge-reversal" significantly enhances ionization efficiency in positive electrospray ionization (ESI) mode, leading to substantial improvements in detection sensitivity.

The coupling of DIAAA derivatization with UHPLC-Q-TOF/MS creates a powerful analytical platform for metabolomics research. frontiersin.org UHPLC systems provide rapid and high-resolution chromatographic separations, which are essential for resolving the complex mixtures of metabolites found in biological samples. researchgate.net The Q-TOF mass spectrometer offers high mass accuracy and high-resolution mass analysis for both precursor and product ions. frontiersin.org This capability is crucial for the confident identification of metabolites by determining their elemental composition and for differentiating between isobaric compounds. semanticscholar.org The DIAAA-UHPLC-Q-TOF/MS approach has been successfully applied to both targeted and non-targeted metabolomics studies, enabling the detection and quantification of a broad spectrum of CCMs in complex biological matrices like serum. frontiersin.org

The quantitative analysis of CCMs is critical for understanding metabolic pathways and discovering biomarkers for disease. Derivatization with DIAAA addresses key challenges in CCM analysis by improving their analytical characteristics for LC-MS. frontiersin.orgnih.gov This strategy has proven to be an excellent choice for the simultaneous determination of diverse classes of CCMs, ranging from short-chain fatty acids (SCFAs) to long-chain fatty acids (LCFAs), within a single analytical run. biorxiv.orgnih.gov

A key advantage of using DIAAA as a derivatizing agent is the predictable and informative fragmentation pattern of the resulting derivatives under collision-induced dissociation (CID) in the mass spectrometer. This facilitates the identification and structural elucidation of the original metabolite. Studies have established that DIAAA-derivatized CCMs exhibit characteristic fragmentation patterns, which are invaluable for their identification in complex samples. frontiersin.org

The primary fragmentation pathways involve neutral losses from the DIAAA tag itself. These include the loss of one or two propene molecules or the loss of diisopropylamine (B44863). Additionally, specific fragment ions corresponding to parts of the DIAAA structure are consistently observed. frontiersin.org

| Precursor Ion | Characteristic Neutral Loss | Resulting Fragment Ion | Characteristic Fragment Ions (m/z) |

|---|---|---|---|

| [M+H]⁺ | Propene (C₃H₆) | [M+H-42]⁺ | 128.1434 (N-isopropyl-N-vinylpropan-2-aminium) |

| [M+H]⁺ | 2 x Propene (C₆H₁₂) | [M+H-84]⁺ | |

| [M+H]⁺ | Diisopropylamine (C₆H₁₅N) | [M+H-101]⁺ | |

| [M+H]⁺ | - | - | 86.0964 (N-vinylpropan-2-aminium) |

Data derived from research on the fragmentation of DIAAA-derivatized metabolites. frontiersin.org

A major benefit of the DIAAA derivatization strategy is the dramatic improvement in detection sensitivity for CCMs. By introducing a highly basic diisopropylamino group, the ionization efficiency of the derivatized metabolites in positive ESI-MS is substantially increased. Research has shown that this derivatization can increase the analytical sensitivity of CCMs by up to 2000 times compared to their underivatized forms. frontiersin.org This enhancement allows for the detection and reliable quantification of low-abundance metabolites that would otherwise be undetectable in biological samples. nih.gov

The ability of DIAAA to react with a broad range of carboxyl-containing compounds makes it a powerful tool for comprehensive mapping of the "carboxyl submetabolome". This approach allows for a more holistic view of metabolic changes in biological systems. In a single UHPLC-Q-TOF/MS analysis of DIAAA-derivatized samples, researchers can identify and quantify dozens of altered metabolites. For instance, in a study of human serum, 32 altered metabolites were identified, including various amino acids, dicarboxylic acids, and fatty acid metabolites, demonstrating the wide applicability of the method. frontiersin.org This comprehensive profiling is essential for elucidating the mechanisms of toxicity and for biomarker discovery. frontiersin.orgmdpi.com

The analysis of fatty acids, from short-chain (SCFAs) to long-chain species (LCFAs), in biological samples like plasma is of significant interest in clinical and biomedical research. nih.gov DIAAA has been identified as a superior derivatization agent for this purpose, enabling the simultaneous determination of both SCFAs and LCFAs with good separation resolution using UHPLC-Q-TOF/MS. biorxiv.orgnih.gov This is a significant advantage over methods that require separate analytical approaches for different classes of fatty acids. The DIAAA derivatization method has been successfully applied to uncover changes in FA metabolism, such as identifying altered levels of hydroxyeicosatetraenoic acids (HETEs) in the serum of patients, highlighting its utility in clinical metabolomics. frontiersin.org

Metabolomics Studies in Specific Biological Matrices

The analysis of metabolites in complex biological fluids like cerebrospinal fluid and serum is essential for understanding disease states and for biomarker discovery. The use of derivatization agents such as this compound can be critical in these analyses to detect low-abundance metabolites like free fatty acids.

Cerebrospinal fluid is in direct contact with the central nervous system, and its metabolic composition can reflect the biochemical changes occurring in the brain. mdpi.comnih.gov Metabolomic studies of CSF have identified a range of fatty acids, and alterations in their levels have been associated with various neurological diseases. mdpi.com While specific studies employing this compound for CSF analysis were not identified, the principles of its use to enhance the detection of fatty acids are directly applicable to this biological matrix. Given the typically low concentration of many metabolites in CSF, such a derivatization strategy could enable a more comprehensive profiling of the CSF lipidome.

Table 3: Selected Fatty Acids Detected in CSF Metabolome Studies

| Fatty Acid | Relevance |

| Oleic acid | Changes observed in early stages of Multiple Sclerosis. mdpi.com |

| Stearic acid | Altered levels noted in early Multiple Sclerosis. mdpi.com |

| Linoleic acid | Concentrations found to be different in early Multiple Sclerosis patients compared to controls. mdpi.com |

Serum is a rich source of metabolites, and its analysis is a cornerstone of clinical chemistry and metabolomics research. Fatty acids in serum can exist as free fatty acids or be esterified in more complex lipids. For the analysis of the free fatty acid pool, derivatization is often necessary for sensitive and accurate quantification by LC-MS. nih.govresearchgate.net The application of this compound, with its ability to enhance the signal of carboxyl-containing compounds, would be a valuable tool in serum metabolomics, allowing for a more detailed investigation of the fatty acid profile in various physiological and pathological states. nih.gov For instance, a study on Alzheimer's disease patients revealed significant increases in nine fatty acids in their serum compared to a healthy control group, highlighting the importance of accurate fatty acid quantification in this matrix. nih.gov

Synovial Fluid Metabolome Analysis in Osteoarthritis (OA) Research

Metabolomic analysis of synovial fluid offers a promising avenue for understanding the pathogenesis of osteoarthritis (OA) and for the discovery of potential biomarkers. Carboxylic acids, including a wide range of fatty acids and their metabolites, play crucial roles in the inflammatory and metabolic processes associated with OA. However, the direct analysis of these compounds by LC-MS can be challenging due to their poor ionization efficiency.

To overcome this limitation, this compound is utilized as a chemical derivatization reagent. By reacting with the carboxyl groups of these metabolites, DIAAA introduces a diisopropylamino group, which significantly enhances the ionization efficiency of the target analytes in positive ion mode mass spectrometry. This derivatization strategy has been successfully applied to the sensitive detection and profiling of carboxylic acids in the synovial fluid of OA models.

In one study, a method involving DIAAA derivatization coupled with LC-MS was employed to investigate the metabolic changes in the synovial fluid of guinea pigs with experimentally induced OA. This approach allowed for the comprehensive profiling of carboxylic acids, leading to the identification of potential biomarkers. The study highlighted significant alterations in the levels of various polyunsaturated fatty acids (PUFAs) following treatment with mesenchymal stem cells (MSCs) or sodium hyaluronate (SH).

Key Research Findings in Osteoarthritis:

| Metabolite Class | Observation | Implication in OA Research |

| ω-6 Polyunsaturated Fatty Acids | Downregulated after MSC and SH treatment | Suggests a reduction in pro-inflammatory pathways |

| ω-3 Polyunsaturated Fatty Acids | Upregulated after MSC and SH treatment | Indicates an enhancement of anti-inflammatory responses |

This targeted metabolomics approach, facilitated by DIAAA derivatization, provides valuable insights into the biochemical mechanisms of OA and the therapeutic effects of different interventions.

Analysis of Carboxyl-Containing Components in Fermented Products (e.g., Chinese Baijiu, Fermented Soybean)

The unique flavors and bioactive properties of fermented foods and beverages are largely determined by their complex chemical compositions, which include a diverse array of carboxyl-containing compounds. The analysis of these components is crucial for quality control and for understanding the biochemical changes that occur during fermentation.

Chinese Baijiu:

The flavor profile of Chinese Baijiu, a traditional distilled liquor, is significantly influenced by its carboxylic acid content. The direct analysis of these acids is often hindered by their structural diversity and low concentrations. Chemical derivatization with reagents like DIAAA has been cited as a strategy to achieve high-coverage identification of carboxylic acids in such complex matrices. By improving the sensitivity of detection, DIAAA derivatization allows for a more in-depth profiling of the carboxyl compounds that contribute to the distinct aroma and taste of different types of Baijiu.

Fermented Soybean:

In the context of fermented soybean products, the composition and content of carboxyl-containing components (CCCs) are key chemical markers that change dramatically during the fermentation process. A rapid and sensitive method utilizing this compound derivatization with ultra-high performance liquid chromatography-quadrupole-time-of-flight/mass spectrometry (UPLC-Q-TOF/MS) has been developed to monitor these changes. nih.gov

This method was successfully applied to compare the dynamic alterations of CCCs under various processing conditions, such as temperature, humidity, and steaming time. nih.gov The study led to the identification of 120 different carboxyl-containing components and helped in determining the optimal fermentation conditions. nih.gov

Identified Carboxyl-Containing Components in Fermented Soybean:

| Processing Condition Optimized | Number of CCCs Identified | Key Finding |

| Temperature, Humidity, Steaming Time | 120 | Optimal conditions for desired CCC profile determined |

This application of DIAAA derivatization is instrumental in the quality evaluation and nutraceutical development of fermented food products. nih.gov

Profiling in Liver and Hippocampus Samples

The metabolic profiling of tissues such as the liver and hippocampus is essential for understanding a wide range of physiological and pathological processes, from drug metabolism to neurological disorders. While derivatization techniques are commonly employed in the metabolomic analysis of these tissues to enhance the detection of various classes of compounds, the specific application of this compound is not extensively documented in the currently available scientific literature.

Metabolomic studies of the liver often focus on pathways such as fatty acid metabolism and drug detoxification, which involve numerous carboxylic acids. Similarly, research on the hippocampus investigates metabolites related to neurotransmission and neuronal energy metabolism, many of which also contain carboxyl groups. In these contexts, derivatization strategies are crucial for improving the sensitivity and coverage of metabolomic analyses. However, existing research predominantly highlights the use of other derivatization reagents for the analysis of amino acids, organic acids, and other metabolites in liver and brain tissues.

Future research may explore the utility of this compound in these areas to potentially uncover novel metabolic insights, given its proven efficacy in enhancing the detection of carboxyl-containing compounds in other complex biological matrices.

Biological and Therapeutic Research Avenues for 5 Diisopropylamino Amylamine

Mechanism of Action and Molecular Interactions

There is currently no specific information available in published research regarding the mechanism of action and molecular interactions of 5-(Diisopropylamino)amylamine. This includes a lack of data on its potential molecular targets, its ability to form hydrogen bonds and ionic interactions with proteins and enzymes, its capacity to modulate enzyme activities, and its influence on biochemical pathways.

Interaction with Molecular Targets

Scientific literature does not currently contain studies identifying specific molecular targets for this compound.

Formation of Hydrogen Bonds and Ionic Interactions with Proteins and Enzymes

There is no available research detailing the formation of hydrogen bonds or ionic interactions between this compound and proteins or enzymes.

Modulation of Enzyme Activities

Information regarding the modulation of enzyme activities by this compound is not present in the current scientific literature.

Influence on Biochemical Pathways

There are no published studies that investigate the influence of this compound on any specific biochemical pathways.

Investigational Therapeutic Applications

The potential for this compound in therapeutic applications remains unexplored in documented research.

Precursor for Drug Development

While structurally related polyamines and diamines have been investigated as scaffolds in drug discovery, there is no specific evidence in the scientific literature to suggest that this compound is currently being utilized as a precursor for the development of new drugs.

Role in Osteoarthritis (OA) Research

While this compound is not directly involved in the biological processes of osteoarthritis, it has been employed as a derivatization agent in metabolomic studies to explore the biochemical changes associated with the disease and its treatment. nih.govfrontiersin.orgnih.gov

Identification of Biomarkers (e.g., PUFAs)

Osteoarthritis (OA) is a degenerative joint disease characterized by cartilage breakdown and inflammation. mdpi.com Understanding the molecular changes in the joint is crucial for developing effective treatments. Polyunsaturated fatty acids (PUFAs) have been identified as key molecules in this process, playing significant roles in inflammation and cell signaling. nih.govfrontiersin.org

A pivotal study utilized a technique involving this compound derivatization coupled with liquid chromatography-mass spectrometry to analyze the synovial fluid of OA patients. nih.govfrontiersin.orgnih.gov This method allowed for the sensitive detection of carboxylic acids, including various PUFAs. The research found that treatment with Sodium Hyaluronate (SH) and Mesenchymal Stem Cells (MSCs) led to a significant downregulation of pro-inflammatory ω-6 PUFAs and an upregulation of anti-inflammatory ω-3 PUFAs. nih.govfrontiersin.orgnih.gov This shift in the PUFA profile correlates with a reduction in inflammation, suggesting that these molecules could serve as valuable biomarkers for monitoring OA progression and treatment efficacy.

Specifically, the study identified for the first time a relationship between OA and several metabolites, including 11(S)-HETE, PGA2, PGB2, PGF2β, 11β-PGF2α, and DK-PGE2. nih.govnih.gov The quantification of these compounds, made possible by the derivatization technique, provides a deeper insight into the inflammatory state of the joint.

Table 1: Changes in Polyunsaturated Fatty Acids (PUFAs) in Osteoarthritis (OA) Patients After Treatment

| Metabolite Class | Change with SH and MSC Treatment | Associated Inflammatory Response | Potential Role |

|---|---|---|---|

| ω-6 PUFAs | Downregulation | Pro-inflammatory | Biomarker for disease activity |

| ω-3 PUFAs | Upregulation | Anti-inflammatory | Biomarker for therapeutic response |

|Source: nih.govfrontiersin.orgnih.gov|

Elucidation of Therapeutic Mechanisms (e.g., Sodium Hyaluronate, Mesenchymal Stem Cell Therapy)

The use of this compound in metabolomic analysis has also helped to clarify the therapeutic mechanisms of common OA treatments like sodium hyaluronate and mesenchymal stem cell (MSC) therapy. nih.govfrontiersin.org

Sodium Hyaluronate (SH): Intra-articular injections of hyaluronic acid (HA), or sodium hyaluronate, are a common treatment for knee OA. nih.govnih.govmdpi.com HA is a natural component of synovial fluid, providing lubrication and shock absorption. nih.govyoutube.com In OA, the concentration and molecular weight of HA decrease. mdpi.com Therapeutic HA is believed to work through several mechanisms:

Chondroprotection: It can protect cartilage cells from degradation. nih.govyoutube.com

Anti-inflammatory Effects: HA can bind to cell receptors like CD44, inhibiting inflammatory pathways. nih.govnih.govmdpi.com

Stimulation of Endogenous Production: It may encourage the body's own cells to produce more HA. nih.gov

Pain Relief: By restoring the viscoelastic properties of the synovial fluid, it can reduce stress on pain receptors. mdpi.comyoutube.com

Mesenchymal Stem Cell (MSC) Therapy: MSCs are a promising regenerative therapy for OA. mdpi.commdpi.comnih.gov These cells can be sourced from bone marrow, adipose tissue, or the placenta. mdpi.com Their primary therapeutic action is not necessarily from differentiating into new cartilage cells, but through paracrine signaling—releasing a variety of beneficial molecules. mdpi.comnih.gov These secreted factors have:

Immunomodulatory and Anti-inflammatory Effects: They can suppress the inflammatory processes that drive joint degradation. mdpi.commdpi.comnih.gov

Trophic Effects: They release growth factors that prevent cell death, reduce fibrosis, and stimulate tissue repair. mdpi.comvegastemcell.com

The metabolomic study utilizing this compound derivatization demonstrated that both SH and MSC treatments modulate the PUFA profile in the joint, providing a measurable indicator of their therapeutic effects. nih.govfrontiersin.org The finding that MSCs led to a greater reduction in certain pro-inflammatory metabolites compared to SH suggests a more potent anti-inflammatory mechanism. nih.govnih.gov

Studies in Neurological Disorders

The application of this compound derivatization has extended into the study of neurological conditions, enabling a more detailed analysis of metabolic disturbances.

Cerebral Energy Deficiency After Ischemic Stroke

Ischemic stroke, caused by a blockage of blood flow to the brain, leads to a rapid depletion of oxygen and glucose, resulting in a severe energy crisis. nih.govfrontiersin.orgyoutube.com This energy failure is a central feature of the brain injury that follows. nih.govresearchgate.net

Key metabolic changes during cerebral ischemia include:

ATP Depletion: The lack of oxygen halts efficient ATP production through mitochondrial oxidative metabolism. nih.govfrontiersin.org

Switch to Anaerobic Glycolysis: The brain attempts to compensate by switching to less efficient anaerobic metabolism, which is insufficient to meet energy demands. nih.gov

Excitotoxicity: The failure of energy-dependent ion pumps leads to an accumulation of neurotransmitters like glutamate, causing further neuronal damage. nih.gov

Oxidative Stress: The disruption of mitochondrial function leads to the production of damaging reactive oxygen species. nih.gov

While direct studies linking this compound to stroke research are not prominent, the analytical method it facilitates is highly relevant for studying the metabolic cascade, including changes in amino acids and fatty acids, that occurs during and after a stroke. nih.gov

Metabolic Pathway Analysis in Aconitum Alkaloid Poisoning

Aconitum alkaloids, found in plants of the Aconitum genus, are highly toxic and can cause severe neurological and cardiovascular symptoms. nih.govnih.gov Understanding the mechanism of this toxicity is critical for clinical diagnosis and treatment.

A key study employed this compound derivatization LC-MS to analyze the serum of patients poisoned with Aconitum alkaloids. nih.gov This approach allowed for a comprehensive profiling of carboxyl-containing metabolites. The research identified 32 distinct metabolites that were altered in poisoned patients, revealing significant disturbances in several critical metabolic pathways. nih.gov

Table 2: Metabolic Pathways Affected by Aconitum Alkaloid Poisoning

| Metabolic Pathway | Key Findings |

|---|---|

| Arachidonic Acid Metabolism | First-time identification of hydroxyeicosatetraenoic acids (HETEs) being linked to Aconitum toxicity. |

| Fatty Acid Metabolism | Significant alterations observed. |

| Amino Acid Metabolism | Disturbances noted, impacting protein synthesis and other functions. |

| TCA Cycle | Disruption of the central energy metabolism pathway. |

|Source: nih.gov|

These findings provide a detailed metabolic signature of Aconitum poisoning, offering potential biomarkers for diagnosis and a deeper understanding of the toxic mechanisms at a molecular level. nih.gov

Depression Research: Carboxylomics Profiling

Major Depressive Disorder (MDD) is increasingly understood to be associated with metabolic disturbances. frontiersin.orgnih.gov Metabolomic and carboxylomic profiling, which focuses on the comprehensive analysis of carboxylic acids, offers a promising avenue for identifying biomarkers and understanding the pathophysiology of depression.

Research in this area has identified several metabolic signatures associated with depression:

Lipid Metabolism: Studies have found associations between depression and altered levels of triglycerides, lipoproteins (VLDL and HDL), and various fatty acids. nih.govnih.gov

Amino Acid Metabolism: Alterations in branched-chain amino acids (BCAAs) like leucine (B10760876) and isoleucine, as well as tyrosine, have been linked to depression. nih.govfrontiersin.org

Inflammation Markers: Increased levels of glycoprotein (B1211001) acetyls, an inflammatory marker, are often observed in individuals with depression. nih.govnih.gov

While this compound has not been specifically named in all major depression metabolomics studies, the analytical techniques it supports are central to this research. By enabling the sensitive detection of carboxylic acids, including amino acids and fatty acids, these methods help to build a more complete picture of the metabolic dysregulation underlying depressive disorders. frontiersin.orgfrontiersin.org

Cytotoxicity Studies

The cytotoxic potential of polyamine analogues is a significant area of research, with studies indicating that structural modifications play a crucial role in determining their effects on cancer cells. While specific cytotoxicity data for this compound is not extensively detailed in the provided search results, the broader context of polyamine analogue cytotoxicity provides valuable insights.

Research on various polyamine analogues has demonstrated that their ability to inhibit cell growth and induce cell death is highly dependent on their chemical structure. For instance, studies have shown that the distribution of positive charges along the aliphatic backbone of polyamines is a critical factor for growth inhibition and cytotoxicity. nih.govaacrjournals.org Some analogues effectively kill human brain tumor cells, while others are non-toxic at similar concentrations. nih.govaacrjournals.org

Furthermore, the cytotoxicity of certain polyamine analogues has been compared to established cytotoxic drugs like etoposide, with some novel analogues showing comparable efficacy in inducing apoptosis in human leukemic cell lines. nih.gov This is characterized by DNA fragmentation and alterations in the cell cycle. nih.gov Interestingly, the induction of polyamine catabolism does not appear to be a universal prerequisite for the apoptotic effects of these compounds. nih.gov

The table below summarizes the cytotoxic effects of various polyamine analogues on different cancer cell lines, as reported in the literature.

| Compound/Analogue | Cell Line | Effect | Reference |

| Q-Amm-4-4-4 | SF-767, SF-126 (Human Brain Tumor) | >90% cell death at 10 µM | nih.gov |

| BE-Q-Amm-4-4-4 | SF-767, SF-126 (Human Brain Tumor) | >90% cell death at 10 µM, slightly more toxic than Q-Amm-4-4-4 | nih.gov |

| 5me-4-4-4 | SF-767, SF-126 (Human Brain Tumor) | Not cytotoxic at 10 µM | nih.gov |

| CHEN-spm | Human Promyelogenous Leukemic Cell Line | Significant acute cytotoxicity, comparable to etoposide | nih.gov |

| CPEN-spm | Human Promyelogenous Leukemic Cell Line | No toxic effects in short-term (24h) exposure | nih.gov |

Structure-Activity Relationship (SAR) and Derivative Design

The structure-activity relationship (SAR) of polyamine analogues like this compound is a critical area of investigation for developing new therapeutic agents. This involves understanding how molecular modifications influence biological activity.

Exploration of Molecular Modifications for Enhanced Biological Activity

The design of novel polyamine analogues with enhanced biological activity is an active field of research. nih.gov Modifications to the basic polyamine structure can lead to compounds with improved cytotoxicity and anti-proliferative properties. aacrjournals.org For example, the introduction of alicyclic groups, such as cyclopropyl (B3062369) and cyclobutyl moieties, into the polyamine backbone has been shown to enhance cytotoxicity. capes.gov.br The spatial rigidity imposed by these cyclic structures can alter the binding of the analogues to their biological targets, such as DNA. capes.gov.br

Researchers have also explored the impact of substituting various groups on the polyamine chain. For instance, the substitution of phenylalanine in a peptide analogue of mastoparan (B549812) resulted in higher antibacterial activity without a corresponding increase in toxicity. nih.gov In the context of LSD1 inhibitors, the incorporation of an indoline (B122111) scaffold led to the development of potent and selective inhibitors with significant antitumor efficacy. nih.gov These examples highlight the potential for targeted molecular modifications to improve the therapeutic profile of polyamine-based compounds.

Influence of Amine Groups on Lipophilicity and Membrane Penetration

The amine groups in polyamines and their analogues are fundamental to their biological function, influencing properties such as lipophilicity and the ability to cross cell membranes. The number and distribution of these positively charged groups are particularly important. nih.gov

Studies have shown that increasing the number of amine groups in a polyamine structure can enhance its interaction with cell membranes and the formation of ion pairs with therapeutic agents. nih.gov For instance, tri- and tetra-amines were found to be more effective at enhancing the uptake of theophylline (B1681296) into A549 lung cells compared to mono- and di-amines. nih.gov This suggests that a minimum number of amine groups is necessary for effective interaction with the polyamine transport system (PTS). nih.govresearchgate.net

The lipophilicity of polyamines can also be modulated by introducing hydrophobic moieties. For example, acyl-substituted spermine (B22157) derivatives have been synthesized to create lipophilic polyamines. nih.gov While increasing the length of the fatty acid residue can increase toxicity, it can also positively affect the penetration of these molecules through the cell membrane. nih.gov This interplay between the number of amine groups and the addition of lipophilic components is a key consideration in designing polyamines with optimal membrane penetration capabilities.

Comparative Studies with Similar Compounds

Comparative studies of different polyamine analogues are crucial for understanding their structure-activity relationships. By comparing compounds with slight structural variations, researchers can deduce the importance of specific chemical features for biological activity.

For example, a study comparing three polyamine analogues—5me-4-4-4, Q-Amm-4-4-4, and BE-Q-Amm-4-4-4—revealed that the charge distribution on the aliphatic backbone is critical for cytotoxicity. nih.gov While all three compounds depleted intracellular polyamines, only Q-Amm-4-4-4 and BE-Q-Amm-4-4-4, which have a different charge distribution from the non-toxic 5me-4-4-4, exhibited significant growth inhibition and cytotoxicity. nih.gov

Similarly, a comparison between two novel polyamine analogues, CHEN-spm and CPEN-spm, showed that despite both being inhibitors of polyamine biosynthesis, only CHEN-spm displayed significant acute cytotoxicity. nih.gov This highlights that even subtle differences in the alkyl groups attached to the polyamine structure can lead to vastly different biological outcomes. Such comparative analyses provide a rational basis for the design of more effective and selective polyamine-based therapeutics.

Computational and In Silico Approaches to SAR

Computational and in silico methods are increasingly valuable tools in the study of structure-activity relationships (SAR) for compounds like this compound. These approaches allow for the prediction of a compound's biological activity based on its chemical structure, thereby guiding the synthesis and testing of new derivatives. nih.gov

The underlying principle of in silico toxicology and drug design is that the physiological action of a compound is a function of its chemical constitution. nih.gov This "molecular similarity principle" suggests that similar structures will exhibit similar biological activities. nih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, machine learning, and molecular docking are employed to build predictive models. nih.govmdpi.com

For example, in silico studies have been used to investigate the SAR of antimicrobial peptides, where the predicted structure of analogues helped to explain their biological activity. nih.gov In another study, a field-based qualitative SAR model was developed to identify natural compounds as DPP-4 inhibitors, leading to the successful experimental validation of a new inhibitor. mdpi.com These computational models can analyze various molecular features, such as shape, electrostatic properties, and hydrophobicity, to predict how a molecule will interact with its biological target. mdpi.com For polyamine analogues, computer modeling has been instrumental in designing compounds with specific DNA-binding properties and cytotoxic effects. nih.govaacrjournals.org

Coordination Chemistry of 5 Diisopropylamino Amylamine

The coordination chemistry of 5-(Diisopropylamino)amylamine is dictated by the presence of two nitrogen donor atoms with differing steric and electronic environments.

Ligand Properties and Complex Formation

As a ligand, this compound possesses attributes that make it an interesting candidate for the formation of metal complexes. The presence of two nitrogen atoms allows it to act as a chelating ligand, potentially forming stable five- or six-membered rings with a metal center. The primary amine offers a less sterically hindered site for coordination, while the tertiary amine, encumbered by two isopropyl groups, provides a more sterically demanding environment.

The formation of metal complexes with this ligand would typically involve the reaction of the diamine with a metal salt in a suitable solvent. The nature of the resulting complex (e.g., mononuclear, dinuclear, or polynuclear) would depend on the metal-to-ligand ratio, the coordination preferences of the metal ion, and the reaction conditions.

Binding Modes and Donor Sites

This compound can exhibit several binding modes, primarily acting as a bidentate ligand. The two nitrogen atoms can coordinate to a single metal center, forming a chelate ring. This is often the most stable coordination mode.

N,N'-Chelation: The primary amine (N) and the tertiary amine (N') can both bind to the same metal ion. The flexibility of the five-carbon chain allows for the formation of a stable chelate ring.

Bridging: In polynuclear complexes, the diamine could bridge two metal centers. This could occur with each nitrogen atom coordinating to a different metal ion.

The donor sites are the lone pairs of electrons on the two nitrogen atoms. The primary amine nitrogen is generally a stronger Lewis base and less sterically hindered, making it the more likely initial point of coordination. The coordination of the tertiary amine would be influenced by the steric tolerance of the metal center.

Factors Affecting Coordination Compound Characteristics

Several factors can influence the characteristics of coordination compounds formed with this compound:

Steric Hindrance: The bulky diisopropylamino group can significantly impact the geometry of the resulting metal complex. It can limit the number of ligands that can coordinate to the metal center and influence the coordination geometry to favor less crowded arrangements.

Electronic Effects: The electron-donating nature of the alkyl groups on the nitrogen atoms enhances the basicity of the amine groups, making them effective donors. The difference in substitution (primary vs. tertiary) also creates a distinction in the electronic properties of the two donor sites.

Metal Ion Properties: The size, charge, and preferred coordination geometry of the metal ion will play a crucial role. For instance, smaller metal ions might only accommodate the less hindered primary amine, while larger metal ions could allow for chelation.

Solvent and Counter-ions: The solvent can influence the solubility of the reactants and products and can sometimes participate in the coordination sphere. Counter-ions can also affect the final structure of the complex.

Applications in Catalysis

The properties of this compound as a ligand make it a candidate for use in various catalytic systems. The ligand can influence the activity, selectivity, and stability of a metal catalyst.

As a Component in Catalytic Systems

Metal complexes containing diamine ligands are widely used in catalysis. rsc.org A complex of this compound with a transition metal could potentially catalyze a variety of organic transformations. The ligand's role is to modify the electronic and steric environment of the metal center, thereby tuning its catalytic properties. For example, in reactions like hydrogenation or cross-coupling, the ligand can influence the binding of substrates and the rate of key catalytic steps. The synthesis of such a catalyst would involve the preparation of the metal-diamine complex, which would then be introduced into the reaction mixture.

Influence on Reaction Selectivity and Efficiency

The steric bulk of the diisopropylamino group is a key feature that could be exploited to control reaction selectivity.

Regioselectivity and Stereoselectivity: In reactions where multiple products can be formed, the sterically demanding nature of the ligand can block certain reaction pathways, leading to higher selectivity for a particular isomer. For example, in hydroformylation, the ligand's structure can influence the ratio of linear to branched aldehyde products.

Enantioselectivity: If a chiral version of the ligand were used, it could potentially induce enantioselectivity in catalytic reactions, leading to the preferential formation of one enantiomer of a chiral product.

While specific research on the catalytic applications of this compound is not widely documented, the principles of ligand design in catalysis strongly suggest its potential in this field.

The performed searches, targeting "mechanistic studies of catalytic activity of this compound complexes," "catalytic applications of this compound," and "synthesis and catalytic activity of metal complexes with this compound," did not yield any relevant results. The scientific literature accessible through these searches does not appear to contain studies focused on the catalytic behavior of this specific compound or its coordination complexes.

Therefore, the requested article section on "5.2.3. Mechanistic Studies of Catalytic Activity" for this compound cannot be generated due to the absence of available research findings on this topic.

Future Research Directions and Translational Prospects

Advancements in Derivatization Techniques

The accurate quantification of amines like 5-(Diisopropylamino)amylamine in complex biological samples often requires derivatization to enhance their analytical properties for techniques such as liquid chromatography-mass spectrometry (LC-MS). aminer.org Future research can focus on applying and optimizing modern derivatization strategies to improve chromatographic separation, ionization efficiency, and detection sensitivity. aminer.orgmdpi.com

Derivatization is a common strategy to impart desirable characteristics onto analytes. aminer.org For amine-containing compounds, reagents are chosen to improve detection by UV, fluorescence, or mass spectrometry. mdpi.comnih.gov Advanced reagents such as 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AccQTag) have been successfully used to create derivatives of primary and secondary amines with excellent chromatographic and mass spectrometric properties, allowing for robust separation and analysis in just minutes. acs.org Similarly, dansyl chloride is noted as a versatile reagent that produces fluorescent products with high ionization efficiency. aminer.org While some reagents like o-phthalaldehyde (B127526) (OPA) react only with primary amines and can have stability issues, others like benzoyl chloride offer rapid and simple reactions to create stable derivatives. mdpi.comnih.gov

The application of these techniques to this compound could enable high-speed, quantitative UPLC-MS/MS assays, facilitating its inclusion in large-scale biological studies. acs.org A comparative analysis of different derivatization methods would be essential to determine the optimal approach for this specific compound, as coverage profiles for different reagents are often distinct. aminer.org

Table 1: Comparison of Potential Derivatization Reagents for Amine Analysis

| Derivatization Reagent | Target Amines | Key Advantages | Potential Considerations | Source(s) |

|---|---|---|---|---|

| Dansyl Chloride (Dansyl-Cl) | Primary & Secondary | Versatile, produces fluorescent products, high ionization efficiency. | Reaction can require heat and long times. | aminer.orgmdpi.com |

| 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQTag) | Primary & Secondary | Excellent chromatographic and MS properties, enables rapid separation. | Proprietary reagent, buffer considerations for MS. | acs.org |

| Benzoyl Chloride | Primary & Secondary | Rapid and simple reaction, forms stable derivatives. | Can be less sensitive than other methods. | mdpi.com |

| Fmoc-Cl (Fluorenylmethyloxycarbonyl chloride) | Primary & Secondary | Useful under highly acidic chromatography conditions. | May have lower ionization efficiency compared to others. | aminer.org |

| o-Phthalaldehyde (OPA) | Primary only | Versatile fluorogenic reagent. | Derivatives can be unstable. | aminer.orgmdpi.com |

Expansion of Metabolomics Applications

Metabolomics, the large-scale study of small molecules, is a powerful tool for understanding cellular processes and identifying biomarkers. Polyamines are crucial metabolites whose levels can be altered in various physiological and pathological states, including cancer. nih.govmdpi.com Future research should aim to incorporate this compound into comprehensive metabolomics platforms.

By developing robust analytical methods using the derivatization techniques discussed previously, researchers can accurately measure this compound in biological fluids and tissues. nih.gov A key advancement is the development of methods that can analyze multiple classes of metabolites in a single chromatographic run. nih.gov For example, a dual-tagging strategy that labels amine, hydroxyl, and carboxylate groups can significantly enhance signal response and expand the coverage of a single positive mode MS analysis. nih.gov This approach has been shown to improve sensitivity by over 75-fold for some metabolites. nih.gov Applying such a comprehensive technique could allow for the analysis of virtually all metabolites, including this compound, in one analytical run. nih.gov This would enable large-scale studies to investigate its role in metabolic pathways and explore its potential as a biomarker for disease diagnosis or prognosis.

Development of Novel Therapeutic Agents

The polyamine pathway is a well-established target for drug design, as disrupting cellular polyamine levels can interfere with various cellular functions, particularly in cancer and parasitic diseases. nih.govnih.gov The structural backbone of polyamines is increasingly being used to create hybrid drug molecules that benefit from the natural polyamine transport system to improve cellular uptake and affinity for targets like chromatin. nih.govnih.gov

Future research could strategically utilize the this compound structure as a scaffold for novel therapeutic agents. Medicinal chemistry efforts have shifted from focusing solely on inhibiting polyamine biosynthesis to designing analogues that have broader cellular effects or target other cellular machinery. nih.govnih.gov For instance, polyamine backbones have been combined with moieties that inhibit epigenetic enzymes like histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1), which are promising targets in cancer therapy. rsc.org The structural and catalytic similarities between LSD1 and polyamine oxidases have led to the identification of oligoamine analogues as potent LSD1 inhibitors. rsc.org The unique diisopropyl substitution on the this compound backbone could offer novel structure-activity relationships for designing highly specific enzyme inhibitors or transport blockers. mdpi.comgoogle.com

Table 2: Potential Therapeutic Strategies Employing a Polyamine Backbone

| Therapeutic Strategy | Mechanism of Action | Potential Application | Source(s) |

|---|---|---|---|

| Epigenetic Enzyme Inhibition | The polyamine scaffold delivers an inhibitor moiety (e.g., hydroxamic acid) to enzymes like HDACs or LSD1, leading to re-expression of tumor suppressor genes. | Cancer prevention and therapy. | rsc.org |

| Polyamine Transport Blockade | Analogs are designed to block the polyamine transport system, disrupting intracellular polyamine concentrations essential for rapid cell proliferation. | Cancer, parasitic infections. | nih.govmdpi.comgoogle.com |

| Induction of Apoptosis | Certain structural analogs of natural polyamines have been shown to inhibit growth and induce programmed cell death in cancer cells. | Cancer chemotherapy. | nih.gov |

| Nucleic Acid Delivery | Cationic polyamine structures can be made lipophilic to help condense and protect nucleic acids (like siRNA) for delivery into cells. | Gene therapy. | mdpi.com |

Exploration of Industrial Applications